molecular formula C6H9NO4 B13524250 Methyl 4-methyl-2-oxooxazolidine-4-carboxylate

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate

Cat. No.: B13524250
M. Wt: 159.14 g/mol
InChI Key: PCDLLYMSBKMVDS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C6H9NO4. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the oxo group at the 2-position and the carboxylate ester at the 4-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene and aqueous sodium bicarbonate, followed by ion exchange, can yield the desired oxazolidine compound . The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile for recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react under mild acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a scaffold for binding to enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic attack, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-oxooxazolidine-4-carboxylate: Lacks the methyl group at the 4-position, resulting in different reactivity and properties.

    4-Methyl-2-oxooxazolidine-4-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-6(4(8)10-2)3-11-5(9)7-6/h3H2,1-2H3,(H,7,9)

InChI Key

PCDLLYMSBKMVDS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1)C(=O)OC

Origin of Product

United States

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